molecular formula C22H22N2O9S B10756772 (3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine

(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine

Cat. No.: B10756772
M. Wt: 490.5 g/mol
InChI Key: DEOZLEGRVHDNKC-UGKGYDQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine is a complex organic compound belonging to the class of d-alpha-amino acids This compound is characterized by its intricate structure, which includes a sulfino group, a formylindolizin moiety, and a dihydroxyphenylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the dihydroxyphenylacetyl group: This step involves the acetylation of a dihydroxyphenyl compound using acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of the formylindolizin moiety: This can be achieved through a formylation reaction using formic acid and a suitable formylating agent.

    Incorporation of the sulfino group:

    Coupling of the components: The final step involves coupling the synthesized components using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the dihydroxyphenyl group.

    Reduction: Alcohols derived from the formyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which (3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit beta-lactamase enzymes by forming a stable complex with the enzyme, thereby preventing it from degrading beta-lactam antibiotics . This interaction involves hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-4-{[(3,4-dihydroxyphenyl)acetyl]oxy}-N-(2-formylindolizin-3-yl)-3-sulfino-D-valine is unique due to its complex structure and the presence of multiple functional groups that allow it to participate in a variety of chemical reactions. Its ability to form stable complexes with beta-lactamase enzymes makes it a promising candidate for further research and development.

Properties

Molecular Formula

C22H22N2O9S

Molecular Weight

490.5 g/mol

IUPAC Name

(2S,3R)-4-[2-(3,4-dihydroxyphenyl)acetyl]oxy-2-[(2-formylindolizin-3-yl)amino]-3-methyl-3-sulfinobutanoic acid

InChI

InChI=1S/C22H22N2O9S/c1-22(34(31)32,12-33-18(28)9-13-5-6-16(26)17(27)8-13)19(21(29)30)23-20-14(11-25)10-15-4-2-3-7-24(15)20/h2-8,10-11,19,23,26-27H,9,12H2,1H3,(H,29,30)(H,31,32)/t19-,22-/m0/s1

InChI Key

DEOZLEGRVHDNKC-UGKGYDQZSA-N

Isomeric SMILES

C[C@](COC(=O)CC1=CC(=C(C=C1)O)O)([C@H](C(=O)O)NC2=C(C=C3N2C=CC=C3)C=O)S(=O)O

Canonical SMILES

CC(COC(=O)CC1=CC(=C(C=C1)O)O)(C(C(=O)O)NC2=C(C=C3N2C=CC=C3)C=O)S(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.